molecular formula C10H20O3 B1666294 (R)-3-Hydroxydecanoic acid CAS No. 19525-80-5

(R)-3-Hydroxydecanoic acid

Cat. No.: B1666294
CAS No.: 19525-80-5
M. Wt: 188.26 g/mol
InChI Key: FYSSBMZUBSBFJL-SECBINFHSA-N
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Description

®-3-Hydroxydecanoic acid is a chiral hydroxy fatty acid with the molecular formula C10H20O3 It is a significant intermediate in the biosynthesis of polyhydroxyalkanoates, which are biodegradable polymers

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-3-Hydroxydecanoic acid can be synthesized through several methods. One common approach involves the microbial fermentation of specific bacteria such as Pseudomonas putida, which can produce this compound as a part of their metabolic processes. Another method includes the chemical synthesis from decanoic acid through hydroxylation reactions using catalysts like enzymes or chemical reagents.

Industrial Production Methods: In industrial settings, ®-3-Hydroxydecanoic acid is often produced via biotechnological processes involving genetically modified microorganisms. These microorganisms are cultured in bioreactors under controlled conditions to optimize the yield of the desired product. The process typically involves the fermentation of renewable resources, making it an environmentally friendly production method.

Types of Reactions:

    Oxidation: ®-3-Hydroxydecanoic acid can undergo oxidation reactions to form keto acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This compound can be reduced to decanoic acid using reducing agents such as lithium aluminum hydride.

    Esterification: ®-3-Hydroxydecanoic acid can react with alcohols in the presence of acid catalysts to form esters, which are useful in various industrial applications.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Esterification: Sulfuric acid as a catalyst with an alcohol.

Major Products Formed:

    Oxidation: 3-Ketodecanoic acid.

    Reduction: Decanoic acid.

    Esterification: Esters of ®-3-Hydroxydecanoic acid.

Scientific Research Applications

®-3-Hydroxydecanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of biodegradable polymers.

    Biology: This compound is studied for its role in the metabolism of fatty acids and its potential as a biomarker for certain metabolic disorders.

    Medicine: Research is ongoing into its potential therapeutic effects, including its use in drug delivery systems and as an antimicrobial agent.

    Industry: It is used in the production of biodegradable plastics and as an intermediate in the synthesis of various chemicals.

Mechanism of Action

The mechanism of action of ®-3-Hydroxydecanoic acid involves its interaction with specific enzymes and metabolic pathways. It is a substrate for enzymes involved in the biosynthesis of polyhydroxyalkanoates, which are stored as energy reserves in microorganisms. The compound’s hydroxyl group allows it to participate in various biochemical reactions, contributing to its diverse biological functions.

Comparison with Similar Compounds

    (S)-3-Hydroxydecanoic acid: The enantiomer of ®-3-Hydroxydecanoic acid, which has similar chemical properties but different biological activities.

    3-Hydroxybutyric acid: A shorter-chain hydroxy acid with similar metabolic roles.

    3-Hydroxyhexanoic acid: Another hydroxy fatty acid with a shorter carbon chain.

Uniqueness: ®-3-Hydroxydecanoic acid is unique due to its specific chiral configuration, which influences its interaction with biological systems. Its longer carbon chain compared to other hydroxy acids allows it to be used in the synthesis of more complex polymers and chemicals, making it valuable in both research and industrial applications.

Properties

IUPAC Name

(3R)-3-hydroxydecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-2-3-4-5-6-7-9(11)8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSSBMZUBSBFJL-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC[C@H](CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

478912-36-6
Record name (R)-3-Hydroxydecanoic acid isotactic homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478912-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70415602
Record name (3R)-3-Hydroxydecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (R)-3-Hydroxydecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010725
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

19525-80-5
Record name 3-Hydroxydecanoic acid, (3R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019525805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3R)-3-Hydroxydecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXYDECANOIC ACID, (3R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9C0M293HU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

At room temperature, a three-necked flask fitted with reflux condenser, internal thermometer, dropping funnel and stirrer was charged, under nitrogen protective gas, with 11.1 g of zinc powder (169 mmol) in 70 ml of ethyl acetate. After 3.2 ml of trimethylchlorosilane (25 mmol) had been added, the mixture was heated at 65° C. for 30 min, then left to cool to 60° C., following which, over the course of 6 min, a mixture of 21 g of methyl bromoacetate (137 mmol) and 16 g of octanal (125 mmol) was added dropwise, the temperature being maintained at 65° C. by external cooling. The mixture was then stirred at 55° C. for 5 min, and after cooling to 0° C., was acidified with 75 ml of 2 N hydrochloric acid to a pH of 1 and stirred for 30 min. Excess zinc was removed by filtration and the organic phase separated. The organic phase was then stirred at 0° C. with 80 ml of 1 N hydrochloric acid, and finally washed with 80 ml of saturated sodium hydrogen carbonate solution. Following phase separation, the solvent was removed by distillation under reduced pressure. For the ester hydrolysis, the crude product was treated with a solution of 15.4 g of potassium hydroxide (232 mmol) in 140 ml of water and stirred for 40 min at 50° C., during which a clear solution formed. The solution was extracted with 2×20 ml of toluene, and the aqueous phase was acidified at 0° C. with 100 ml of 2 N hydrochloric acid to a pH of 1 and extracted with 3×20 ml of ethyl acetate. The organic extracts were dried over sodium sulfate and the solvent was removed by distillation under reduced pressure. 3-Hydroxydecanoic acid was obtained in a yield of 21 g (89% of theory). The compound has a melting point of 58° C. following recrystallization from petroleum ether.
Quantity
3.2 mL
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reactant
Reaction Step One
Quantity
21 g
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reactant
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16 g
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reactant
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75 mL
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reactant
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[Compound]
Name
crude product
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0 (± 1) mol
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15.4 g
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reactant
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140 mL
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70 mL
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solvent
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Name
Quantity
11.1 g
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catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

Synthesis of analogs 18, 20, 21 proceeded by a shortened piperidine deblock of Fmoc-OBzl-D-Glu.41The reduction of deblock from 20 to 5 minutes was necessary to prevent the cyclization20 of OBzl-D-Glu to pyroglutamic acid. The orthoganol Boc/Fmoc protection scheme allowed the selective removal of the base labile Fmoc group, while maintaining the base insensitive Boc protection on the L-Ile. The synthesis was continued by coupling of Fmoc-L-Leu42 in the usual manner (DCC/HOBT) which was followed by piperidine-catalyzed Fmoc deprotection (20 minutes) and final acylation with either (-)-D-3-hydroxydecanoic acid (-) (23) (for peptides 18 and 20) or decanoic acid (for analog 21). Coupling of D-3-hydroxydecanoic acid was as the Pfp ester (24), with the 3-hydroxyl group unprotected. The acid was obtained by (-)-cinchonidine resolution21 of synthetic (±)-3-hydroxydecanoic acid [(±) 12]. The (±)-3-hydroxydecanoic acid itself (mp 55°-56° C.; 57° C.) was synthesized by the aldol condensation of lithium tert butyl acetate22 with n-octyl aldehyde, followed by TFA hydrolysis of the resulting (±)-tert butyl acetyl-3-hydroxydecanoic acid.
[Compound]
Name
lithium tert butyl
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0 (± 1) mol
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[Compound]
Name
n-octyl aldehyde
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(±)-tert butyl acetyl-3-hydroxydecanoic acid
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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